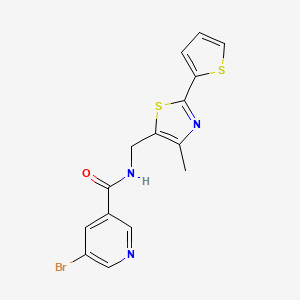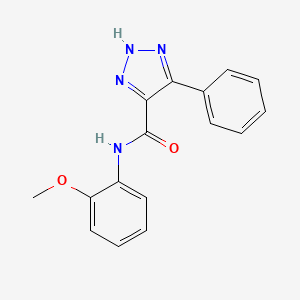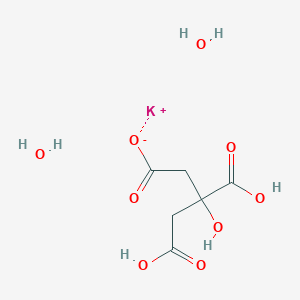![molecular formula C16H13FN2OS2 B2527165 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895454-65-6](/img/structure/B2527165.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a derivative of benzo[d]thiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The specific compound is not directly mentioned in the provided papers, but its structure can be inferred to contain a fluorine atom on the benzene ring, a thiazole ring, and an acetamide group with a p-tolylthio substituent.
Synthesis Analysis
The synthesis of related N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been achieved through C-C coupling methodology using Pd(0) and aryl boronic pinacol ester/acids . This method could potentially be adapted for the synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HR-MS . These techniques would likely be applicable in determining the structure of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, ensuring the correct synthesis and identification of the target molecule.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the acetamide group and the thiazole ring. The acetamide group could be involved in further chemical transformations or participate in hydrogen bonding, which could be relevant in biological interactions . The thiazole ring is a common motif in medicinal chemistry and can engage in various chemical reactions, potentially leading to a diverse range of derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide would be influenced by the presence of the fluorine atom, which could affect the compound's lipophilicity and electronic properties. The thiazole ring and the acetamide moiety would contribute to the compound's solubility and potential for hydrogen bonding . The p-tolylthio substituent could also affect the steric and electronic environment of the molecule, potentially influencing its biological activity.
Biological Activities and Case Studies
The related N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown a range of biological activities, including antioxidant, antibacterial, and urease inhibition activities . The most significant activity was observed for urease inhibition, with compounds being more active than the standard used in the study. Molecular docking studies suggested that these compounds bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in inhibition . While the specific biological activities of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide are not provided, it is reasonable to hypothesize that it may exhibit similar properties due to structural similarities.
Aplicaciones Científicas De Investigación
Biological Activities and Molecular Interactions
- A study by Gull et al. (2016) highlighted the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and their evaluation for antioxidant, haemolytic, antibacterial, and urease inhibition activities. These compounds showed moderate to good activities across the board, with notable urease inhibition. The research suggested that the hydrogen bonding of these compounds with the enzyme plays a crucial role in their inhibitory activity, as demonstrated by molecular docking studies (Gull et al., 2016).
Antimicrobial Activity
- Another study focused on the synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives, including N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide, for their antimicrobial activity. The compounds exhibited good to moderate activity against selected bacterial and fungal strains, with a couple of compounds showing notable activity against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).
Anticonvulsant Activities
- The research by Liu et al. (2016) synthesized new benztriazoles with mercapto-triazole and other heterocycle substituents and evaluated them for anticonvulsant activity. Among the compounds studied, certain derivatives demonstrated potent activity in tests, indicating potential as anticonvulsant agents (Liu et al., 2016).
Anticancer Activity
- Studies have also explored the anticancer potential of benzothiazole derivatives. One research effort focused on novel fluoro substituted Benzo[b]pyran compounds, which, through a series of reactions, yielded derivatives with significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005).
Quantum Mechanical Studies and Ligand-Protein Interactions
- The spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs have been conducted, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Moreover, molecular docking studies showed promising ligand-protein interactions, indicating potential medicinal applications (Mary et al., 2020).
Propiedades
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-10-2-5-12(6-3-10)21-9-15(20)19-16-18-13-7-4-11(17)8-14(13)22-16/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJAUFJWJWIFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2527089.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2527090.png)





![(E)-N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropyl-4-(dimethylamino)but-2-enamide](/img/structure/B2527103.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2527104.png)
![3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2527105.png)